1-tert-Butylpyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

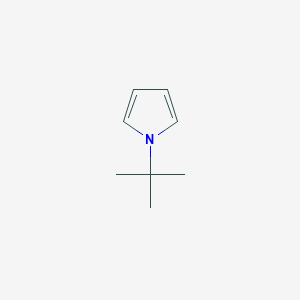

1-tert-Butylpyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1-tert-Butylpyrrole and its derivatives have shown promising biological activities, particularly in the realm of medicinal chemistry:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For example, compounds derived from pyrrole structures have been noted for their effectiveness against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .

- COX-2 Inhibition : The optimization of pyrrole-based compounds has led to the development of COX-2 inhibitors, which are essential in treating inflammatory conditions. Certain modifications to the pyrrole structure have resulted in compounds with activity comparable to that of Celecoxib, a well-known COX-2 inhibitor .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel pyrrole derivatives from this compound highlighted their antibacterial properties. The research involved modifying the pyrrole structure to enhance its activity against MRSA. The results indicated that specific substitutions at the C4 position significantly influenced antibacterial efficacy .

Case Study 2: Medicinal Chemistry Applications

Another investigation explored the use of this compound in developing fluorescent probes for COX-2 inhibition. The study demonstrated how structural variations could optimize binding affinity and selectivity towards COX-2, leading to potential new therapeutic agents for pain management .

Table 1: Summary of Biological Activities of this compound Derivatives

化学反応の分析

Nucleophilic Substitution Reactions

The tert-butyl group at the nitrogen atom creates steric hindrance, favoring unimolecular (SN1) mechanisms in substitution reactions.

-

Key Example : Reaction with iodopropane under SN2-like conditions (as demonstrated in imidazolium synthesis ) is less favorable due to steric bulk, but SN1 pathways enable substitution via carbocation intermediates .

Oxidation Reactions

The pyrrole ring’s electron-rich nature makes it susceptible to oxidation, though the tert-butyl group moderates reactivity.

-

Mechanistic Insight : Oxidation typically proceeds via electrophilic attack at the α-position of the pyrrole ring, with subsequent ring opening or functionalization.

Reduction Reactions

Hydrogenation targets the aromatic pyrrole ring, yielding saturated derivatives.

| Reduction Method | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | 1-tert-Butylpyrrolidine | 85–90% |

| Birch reduction | Li/NH₃ | Partially reduced intermediates | Requires low temps |

-

Steric Effects : The tert-butyl group slows reaction kinetics but does not prevent full saturation under vigorous conditions .

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group deactivates the ring, directing electrophiles to the β-positions.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 3-Nitro-1-tert-butylpyrrole | β-nitration dominant |

| Br₂ | FeBr₃, CHCl₃ | 3-Bromo-1-tert-butylpyrrole | Limited by steric bulk |

-

Kinetic vs Thermodynamic Control : Bulky substituents favor β-substitution due to reduced steric clash compared to α-positions.

Comparative Reactivity Table

Mechanistic Considerations

特性

IUPAC Name |

1-tert-butylpyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIRIQBRSTYPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-58-3 |

Source

|

| Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。